1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a piperidine ring and a benzyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: A benzimidazole derivative with similar biological activities.
3-(piperidin-4-yl)benzo[d]isoxazole: A compound with a piperidine ring and benzimidazole core, studied for its potential as a GlyT1 inhibitor.
5-imidazol-2-yl-4-phenylpyrimidin-2-yl derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of a benzimidazole core, piperidine ring, and benzyl group, which may confer distinct pharmacological properties and potential therapeutic applications .
Biological Activity
Overview
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound belonging to the class of benzimidazole derivatives. It exhibits a unique structure that combines a benzimidazole core with a piperidine ring and a benzyl group, which contributes to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology.
- Molecular Formula : C₁₉H₂₀ClN₃O
- Molecular Weight : 341.8 g/mol
- CAS Number : 185058-65-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Sigma Receptors : The compound has shown high affinity for sigma1 receptors, which are implicated in various neurological processes. Studies indicate that certain derivatives exhibit selectivity for sigma1 over sigma2 receptors, suggesting potential applications in treating psychiatric disorders .
- Enzyme Inhibition : Its structure allows it to act as an inhibitor of specific enzymes, potentially impacting pathways involved in neurodegenerative diseases and cancer .
Biological Activities
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cell Line Testing : The compound showed moderate to excellent activity against various cancer cell lines, including cervical cancer (HeLa) and human hepatoma (SMMC-7721). For instance, IC50 values were recorded at 0.126 μM for HeLa cells and 0.071 μM for SMMC-7721 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
Given its affinity for sigma receptors, the compound is being explored for neuroprotective effects. It may help mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the benzyl and piperidine moieties significantly influence receptor binding affinities and biological efficacy. For example, modifications that enhance electron-donating characteristics tend to improve anticancer activity .
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
1-(1-Benzylpiperidin-4-yl)-5-chloro | Sigma1 Receptor | 3.90 | High affinity |
N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma2 Receptor | 240 | Lower affinity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : A study evaluated various derivatives of benzylpiperidine compounds and found that modifications led to enhanced activity against AChE and BuChE, suggesting potential applications in Alzheimer's disease treatment .
- Animal Models : Preclinical trials using animal models have shown promising results in terms of neuroprotective effects and reduced tumor growth rates when treated with this compound.
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-6-chloro-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-15-6-7-18-17(12-15)21-19(24)23(18)16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVLGLSJVUPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611454 | |
Record name | 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185058-65-5 | |
Record name | 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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